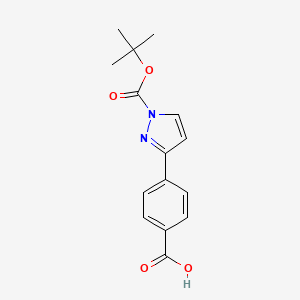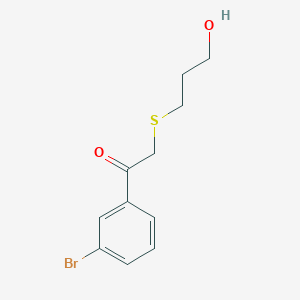
2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, and a cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be employed to introduce the chloro and methyl substituents on the pyrazole ring.
Formation of the cyclopropyl group: The cyclopropyl group can be introduced through cyclopropanation reactions.
Coupling reactions: The final step involves coupling the pyrazole derivative with an appropriate amino acid precursor to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group and other functional groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for substitution: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could result in various substituted pyrazole derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions and cellular pathways.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
Pathway interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid: Lacks the methyl group on the pyrazole ring.
2-Amino-3-(4-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid: Lacks the chloro group on the pyrazole ring.
2-Amino-3-(1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid: Lacks both the chloro and methyl groups on the pyrazole ring.
Uniqueness
The presence of both chloro and methyl groups on the pyrazole ring, along with the cyclopropyl group, makes 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid unique
属性
分子式 |
C10H14ClN3O2 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC 名称 |
2-amino-3-(4-chloro-3-methylpyrazol-1-yl)-2-cyclopropylpropanoic acid |
InChI |
InChI=1S/C10H14ClN3O2/c1-6-8(11)4-14(13-6)5-10(12,9(15)16)7-2-3-7/h4,7H,2-3,5,12H2,1H3,(H,15,16) |
InChI 键 |
XEEYODLUDRZCKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1Cl)CC(C2CC2)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487793.png)

![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)


![2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)

![tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13487843.png)

![(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13487856.png)


![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B13487878.png)

